2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a derivative of imidazole-4,5-dicarboxylic acid, which is a compound of interest due to its versatile coordination modes and potential hydrogen-bonding capabilities. This compound and its derivatives are widely used in the synthesis of new coordination polymers and have applications in various fields such as catalysis, gas separation, adsorption, and pharmacology . The unique structure, which includes multiple heteroatoms and the ability to lose protons, allows for a variety of chemical interactions and functionalities.
Synthesis Analysis
The
Scientific Research Applications
Supramolecular Complexes
2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3L1) is used in the creation of supramolecular complexes. For instance, when treated with ZnSO4 or ZnCl2, it forms zinc(II) supramolecules with distinct molecular structures, characterized by X-ray diffraction and IR analysis. These complexes demonstrate unique thermal behaviors, indicating potential applications in materials science and chemistry (Sang et al., 2011).
Biomimetic Complexes
The imidazole-4,5-dicarboxylic acid derivative is also a model for biomimetic complexes. It plays a key role in synthesizing Cu(II) and Ni(II) complexes, which have been studied for their stability and decomposition mechanism using thermoanalytical techniques and mass spectrometry (Materazzi et al., 2013).
Metal-Imidazole Frameworks
Thisacid is instrumental in the synthesis of novel metal-imidazole frameworks. These frameworks, involving metals like zinc, cadmium, and silver, display a range of structures from discrete compounds to one-, two-, and three-dimensional frameworks. The variation in alkyl groups on the 2-position of the ligand leads to diverse structures. These compounds are also characterized by their photoluminescence properties, making them of interest in the field of materials science (Zhai et al., 2013).
Coordination Polymers
Imidazole-4,5-dicarboxylic acid derivatives are widely utilized in creating coordination polymers. These polymers exhibit various bridging coordination modes and potential hydrogen-bonding capabilities, leading to unique one-dimensional coordination polymers. Such polymers have significant distorted octahedral coordination geometry and form complex three-dimensional structures in solid-state, indicating potential applications in catalysis and materials chemistry (Liu et al., 2018).
Luminescence Sensing
Compounds derived from imidazole-4,5-dicarboxylic acid have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit strong emission bands and are sensitive to benzaldehyde-based derivatives, suggesting their use as potential fluorescence sensors for chemicals (Shi et al., 2015).
Drug Design and Medical Chemistry
Derivatives of imidazole-4,5-dicarboxylic acid are key in drug design and medical chemistry. They are used as building blocks in synthesizing a variety of compounds, including those that exhibit biological activities such as central nervous system stimulation and antiproliferative activity. These derivatives are also explored as potential ligands in NMDA receptor studies (Brusina et al., 2016).
Safety And Hazards
Future Directions
The future directions of research on 2-Methyl-1H-imidazole-4,5-dicarboxylic acid could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to fully understand its safety and hazards .
properties
IUPAC Name |
2-methyl-1H-imidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCQZSHGUXYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201214 | |
Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
CAS RN |
5313-35-9 | |
Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5313-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylimidazole-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005313359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5313-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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